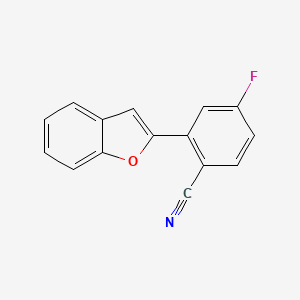

2-(Benzofuran-2-yl)-4-fluorobenzonitrile

Descripción general

Descripción

2-(Benzofuran-2-yl)-4-fluorobenzonitrile is a useful research compound. Its molecular formula is C15H8FNO and its molecular weight is 237.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

The benzofuran scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of benzofuran, including 2-(benzofuran-2-yl)-4-fluorobenzonitrile, exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the benzofuran structure can enhance its activity against specific tumor types, making it a promising candidate for further development in cancer therapeutics .

1.2 Antifungal Properties

Recent investigations have highlighted the potential of benzofuran derivatives as antifungal agents. A study focused on synthesizing benzofuranyl acetic acid amides demonstrated that these compounds exhibit significant activity against Fusarium oxysporum, a pathogenic fungus affecting crops. This suggests that this compound could be explored as a lead compound for developing new antifungal treatments .

1.3 Mechanistic Insights

The mechanism of action for compounds like this compound often involves interference with cellular signaling pathways or direct interaction with DNA. Molecular docking studies have provided insights into how these compounds bind to target proteins, facilitating the design of more effective analogs with enhanced selectivity and reduced toxicity .

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of this compound can be achieved through several methods, including transition-metal-catalyzed reactions and one-pot synthesis techniques. These methods not only provide high yields but also allow for the introduction of various substituents that can modulate biological activity .

Table 1: Synthesis Methods for this compound

| Synthesis Method | Yield (%) | Conditions | References |

|---|---|---|---|

| Rhodium-Catalyzed Reactions | 84 | Ethylene glycol, reflux | |

| One-Pot Synthesis | 82 | Room temperature | |

| Transition-Metal-Free Methods | High | DMSO as solvent |

Agrochemical Applications

3.1 Herbicidal Activity

The structural characteristics of this compound suggest potential applications in agrochemicals, particularly as herbicides or fungicides. The introduction of the fluorine atom may enhance the compound's stability and efficacy in agricultural settings .

Case Studies

Case Study 1: Anticancer Compound Development

In a recent study, researchers synthesized a series of benzofuran derivatives, including this compound, evaluating their cytotoxicity against various cancer cell lines. The results indicated that certain modifications significantly increased the antiproliferative effect compared to existing chemotherapeutics, highlighting the compound's potential as a lead in drug development .

Case Study 2: Antifungal Efficacy

A focused study on benzofuranyl acetic acid amides revealed promising antifungal activity against Fusarium oxysporum. The synthesized compounds were tested for their ability to inhibit fungal growth, showing that structural variations influenced their efficacy significantly .

Análisis De Reacciones Químicas

Table 1: Optimization of Cyclization Conditions for Benzofuran Derivatives

| Entry | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMSO | RT | 4 | n.d. |

| 2 | Cs₂CO₃ | DMSO | RT | 4 | 76 |

| 3 | t-BuOK | DMSO | RT | 1 | 56 |

Mechanistic Insight :

-

Nucleophilic aromatic substitution forms an intermediate.

-

Cyclization via a carbanion attack on the nitrile group generates the benzofuran core .

Cross-Coupling Reactions

Rhodium-catalyzed coupling provides an alternative route. For example, 2-(benzo[b]thiophen-2-yl)-4-fluorobenzonitrile (a structural analog) is synthesized using:

While the exact protocol for the benzofuran variant is not explicitly detailed, analogous methods suggest substituting benzothiophene precursors with benzofuran derivatives.

Functionalization and Reactivity

The nitrile group in 4-fluorobenzonitrile derivatives participates in further transformations:

Table 2: Functionalization Pathways for Nitrile Groups

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | Acidic or basic aqueous media | 4-fluorobenzamide/acid |

| Reduction | LiAlH₄ or H₂/Pd | 4-fluorobenzylamine |

For 2-(Benzofuran-2-yl)-4-fluorobenzonitrile , similar reactivity is expected, enabling applications in medicinal chemistry (e.g., as a precursor for anticancer agents) .

Recrystallization and Purification

Crude products of fluorinated benzofurans are refined using:

Propiedades

Número CAS |

1268822-57-6 |

|---|---|

Fórmula molecular |

C15H8FNO |

Peso molecular |

237.23 g/mol |

Nombre IUPAC |

2-(1-benzofuran-2-yl)-4-fluorobenzonitrile |

InChI |

InChI=1S/C15H8FNO/c16-12-6-5-11(9-17)13(8-12)15-7-10-3-1-2-4-14(10)18-15/h1-8H |

Clave InChI |

OIOJZVIFKLOMKC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC(=C3)F)C#N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC(=C3)F)C#N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.